3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester
Overview
Description
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest due to its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a boronic acid ester group, which is known for its versatility in forming carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Mechanism of Action
Target of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices .
Mode of Action
Boronic acids and their esters, such as this compound, are known to be involved in the suzuki–miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely used in organic synthesis .
Biochemical Pathways
It’s known that boronic acids and their esters play a significant role in carbon–carbon bond-forming reactions, which are fundamental to many biochemical pathways .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . This could potentially impact the bioavailability of the compound.
Result of Action
Boronic acids and their esters are generally considered for the design of new drugs and drug delivery devices , suggesting that they may have therapeutic effects.
Action Environment
The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic acids and their esters, including this compound, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability may be significantly influenced by the pH of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 3-chloro-2-(4-methylpiperazinomethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification processes such as crystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the boronic acid and pinacol.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Acids/Bases: For hydrolysis reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Resulting from oxidation or hydrolysis.
Scientific Research Applications
3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and drug candidates.
Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
- **2-Chloro-5-(4-m
Phenylboronic Acid, Pinacol Ester: Another boronic ester used in similar coupling reactions.
Properties
IUPAC Name |
1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22/h6-8H,9-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOGHCPIVFYEAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28BClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101116241 | |
Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096340-35-9 | |
Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096340-35-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101116241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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